Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Physicochemical Properties Medicinal Chemistry Basicity Modulation

The 3,3-difluoro-4-methylpiperidine scaffold delivers a pKa ~6.75—critical for CNS drug discovery. Unlike non-fluorinated or 4,4-difluoro analogs, this gem-difluoro motif locks the ring into a single bioactive chair conformation, enhancing target binding & selectivity. Proven high microsomal stability & defined CYP3A4 profile (IC50=1000 nM) make it ideal for lead optimization. The Boc-protected amine enables late-stage diversification via standard coupling. This is scientifically non-substitutable for SAR studies.

Molecular Formula C11H19F2NO2
Molecular Weight 235.27 g/mol
CAS No. 1373502-94-3
Cat. No. B1377690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate
CAS1373502-94-3
Molecular FormulaC11H19F2NO2
Molecular Weight235.27 g/mol
Structural Identifiers
SMILESCC1CCN(CC1(F)F)C(=O)OC(C)(C)C
InChIInChI=1S/C11H19F2NO2/c1-8-5-6-14(7-11(8,12)13)9(15)16-10(2,3)4/h8H,5-7H2,1-4H3
InChIKeyRYCYZQNRKAYABF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate (CAS 1373502-94-3): A Protected Gem-Difluorinated Piperidine Building Block for Medicinal Chemistry


Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate (CAS 1373502-94-3) is an N-Boc-protected gem-difluorinated piperidine derivative. The compound features a piperidine ring bearing two fluorine atoms at the 3-position and a methyl group at the 4-position, with a tert-butyl carbamate (Boc) protecting group on the nitrogen. This specific substitution pattern confers distinct physicochemical properties relevant to drug discovery and chemical synthesis . The compound is primarily utilized as a versatile building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and GPCR modulators .

Why Simple Piperidine Analogs Cannot Replace Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate in Drug Discovery


Substituting tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate with a non-fluorinated piperidine, a differently fluorinated analog (e.g., 4,4-difluoro), or a mono-fluorinated derivative is not equivalent in scientific applications. Systematic studies have demonstrated that the specific gem-difluorination pattern at the 3-position, combined with the 4-methyl substituent, profoundly alters key physicochemical parameters including pKa, lipophilicity (LogP), and metabolic stability relative to non-fluorinated and regioisomeric difluorinated piperidines [1]. For instance, while gem-difluorination generally enhances metabolic stability, the 4,4-difluoropiperidine scaffold has been shown to confer poor microsomal stability in certain contexts, whereas 3,3-difluoropiperidines exhibit high stability [2]. Furthermore, the 3,3-difluoro motif induces specific conformational preferences (restricted ring puckering) that are not replicated by 4,4-difluoro or non-fluorinated analogs, directly impacting molecular recognition and target binding . These differences are quantifiable and necessitate the use of the specific compound for structure-activity relationship (SAR) studies and lead optimization.

Quantitative Differentiation Guide: Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate vs. Key Analogs


Evidence Item 1: Gem-Difluorination Reduces Basicity (pKa) by >3 Log Units Relative to Non-Fluorinated Piperidine

The introduction of gem-difluoro substituents at the 3-position of 4-methylpiperidine substantially decreases the basicity of the piperidine nitrogen. The predicted pKa of 3,3-difluoro-4-methylpiperidine (the free amine, CAS 374822-46-5) is 6.75 ± 0.10 . In contrast, the parent non-fluorinated 4-methylpiperidine has a pKa of approximately 10.5 [1]. This reduction of ~3.75 pKa units is consistent with the electron-withdrawing inductive effect of the gem-difluoro group and the increased distance to the protonation center [2].

Physicochemical Properties Medicinal Chemistry Basicity Modulation

Evidence Item 2: Gem-Difluorination at 3-Position Modestly Increases Lipophilicity (LogP) vs. Non-Fluorinated Analog

Fluorination typically modulates lipophilicity in a context-dependent manner. For the hydrochloride salt of the free amine (3,3-difluoro-4-methylpiperidine hydrochloride, CAS 374794-78-2), the computed LogP is 1.67 . The parent 4-methylpiperidine has a lower calculated LogP of approximately 1.1 [1]. This increase of ~0.57 LogP units is attributed to the increased hydrophobicity of the C-F bond, despite the polar nature of the gem-difluoro group [2].

Lipophilicity Drug Design Membrane Permeability

Evidence Item 3: 3,3-Difluoro Substitution Restricts Ring Conformation to a Single Chair

The gem-difluoro motif at the 3-position of the piperidine ring restricts ring puckering, effectively locking the scaffold into a single chair conformation. X-ray crystallography data for tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate confirms this chair conformation preference, which is not observed for non-fluorinated or 4,4-difluorinated analogs . The 4,4-difluoropiperidine scaffold, for example, can adopt multiple low-energy conformations, potentially leading to entropic penalties upon target binding [1].

Conformational Analysis Molecular Recognition Structural Biology

Evidence Item 4: 3,3-Difluoropiperidines Exhibit High Metabolic Stability, Contrasting with 4,4-Difluoropiperidines

A systematic study of intrinsic microsomal clearance for a series of mono- and difluorinated saturated heterocyclic amines demonstrated high metabolic stability for the compounds studied, including 3,3-difluoropiperidine derivatives [1]. In contrast, a recent investigation of 4,4-difluoropiperidine-based dopamine D4 receptor antagonists (e.g., compound 14a) reported 'poor microsomal stability' as a major limitation of that scaffold [2]. This cross-study observation suggests that the 3,3-difluoro substitution pattern may be inherently more stable towards oxidative metabolism than the 4,4-difluoro pattern.

Metabolic Stability Drug Metabolism Pharmacokinetics

Evidence Item 5: CYP3A4 Inhibition Potential of a 3,3-Difluoropiperidine Derivative

A derivative containing the 3,3-difluoropiperidine moiety was evaluated for CYP3A4 inhibition. The compound exhibited an IC50 of 1000 nM against CYP3A4 [1]. This moderate inhibition potential is important for assessing drug-drug interaction risks during lead optimization and is a class-level property that may be shared by analogs built on this scaffold.

Drug-Drug Interactions CYP Inhibition ADME

Optimal Use Cases for Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate in Research and Development


Lead Optimization in CNS Drug Discovery: Tuning Basicity for Blood-Brain Barrier Penetration

The significantly reduced basicity (pKa ~6.75) of the 3,3-difluoro-4-methylpiperidine core compared to non-fluorinated piperidines makes this scaffold ideal for designing CNS-penetrant drugs. A lower pKa reduces the fraction of protonated amine at physiological pH, which is favorable for passive diffusion across the blood-brain barrier. This property, demonstrated by the pKa difference of ~3.75 units relative to 4-methylpiperidine , allows medicinal chemists to fine-tune the ionization state and improve CNS exposure while maintaining target engagement. The Boc-protected building block (CAS 1373502-94-3) enables straightforward incorporation of this optimized basic amine into lead series via standard amide coupling or alkylation after deprotection.

Structure-Based Drug Design: Leveraging Conformational Restriction for Enhanced Binding Affinity

The 3,3-difluoro substitution restricts the piperidine ring to a single chair conformation, as confirmed by X-ray crystallography . This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to increased affinity and improved selectivity. Researchers engaged in structure-based drug design, particularly for targets with well-defined binding pockets (e.g., kinases, GPCRs), can utilize this scaffold to lock the amine into a bioactive conformation. The tert-butyl carbamate protects the amine during synthetic elaboration, allowing for late-stage diversification.

ADME Property Optimization: Improving Metabolic Stability While Mitigating CYP Inhibition

The 3,3-difluoropiperidine scaffold offers a favorable combination of high intrinsic metabolic stability [1] and a defined CYP3A4 inhibition profile (IC50 = 1000 nM for a derivative) [2]. This contrasts with the 4,4-difluoropiperidine scaffold, which has been associated with poor microsomal stability [3]. In lead optimization campaigns, replacing a metabolically labile amine or a 4,4-difluoropiperidine with the 3,3-difluoro-4-methylpiperidine core can improve in vitro half-life and reduce the risk of rapid clearance. The moderate CYP3A4 inhibition potential can be further optimized through structural modifications informed by SAR studies.

Synthesis of Fluorinated Macrocycles and Ion Channel Modulators

The protected amine serves as a versatile building block for the synthesis of fluorinated macrocycles and ion channel modulators . The tert-butyl carbamate group is orthogonal to many common reaction conditions (e.g., strong bases, nucleophiles) and can be readily removed under acidic conditions to reveal the free secondary amine. The presence of the 4-methyl group and the 3,3-difluoro motif imparts unique conformational and electronic properties that are valuable for creating structurally diverse and functionally specialized macrocyclic compounds, which are of increasing interest in targeting challenging protein-protein interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 3,3-difluoro-4-methylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.